2-[3-(Dimethylamino)propyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the chromeno-pyrrole core: This is usually achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.
Introduction of the dimethylamino propyl group: This step often involves nucleophilic substitution reactions where a dimethylamino propyl group is introduced to the core structure.
Methoxylation and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the dimethylamino propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-HYDROXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-ETHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness
The uniqueness of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-METHOXYPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino propyl group and the methoxy group at specific positions enhances its reactivity and potential for interaction with biological targets.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H26N2O4/c1-15-6-11-19-18(14-15)22(27)20-21(16-7-9-17(29-4)10-8-16)26(13-5-12-25(2)3)24(28)23(20)30-19/h6-11,14,21H,5,12-13H2,1-4H3 |
InChI Key |
AOSFJTAYTCVOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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